![molecular formula C12H11Cl2NO3 B1458162 methyl (2Z)-3-(2,6-dichlorophenyl)-2-acetamidoprop-2-enoate CAS No. 1598370-01-4](/img/structure/B1458162.png)
methyl (2Z)-3-(2,6-dichlorophenyl)-2-acetamidoprop-2-enoate
Overview
Description
“Methyl (2Z)-3-(2,6-dichlorophenyl)-2-acetamidoprop-2-enoate” is a chemical compound. It is also known by other names such as methyl 2,6-dichlorophenylacetate, methyl 2-2,6-dichlorophenyl acetate, 2,6-dichlorophenylacetic acid methyl ester, benzeneacetic acid,2,6-dichloro-, methyl ester, and others . The molecular formula of this compound is C9H8Cl2O2 .
Molecular Structure Analysis
The molecular structure of “methyl (2Z)-3-(2,6-dichlorophenyl)-2-acetamidoprop-2-enoate” can be represented by the SMILES notation: COC(=O)CC1=C(C=CC=C1Cl)Cl .Physical And Chemical Properties Analysis
“Methyl (2Z)-3-(2,6-dichlorophenyl)-2-acetamidoprop-2-enoate” is a clear colorless liquid . It has a density of 1.3300g/mL and a refractive index of 1.5400 to 1.5420 at 20°C, 589 nm . The compound has a molecular weight of 219.07 g/mol .Scientific Research Applications
Biochemistry
Lastly, in biochemistry, it can be used to probe the function of enzymes that interact with chlorinated aromatic compounds. Understanding these interactions is crucial for drug development and for elucidating metabolic pathways in organisms.
Each of these fields leverages the unique chemical structure of methyl (2Z)-3-(2,6-dichlorophenyl)-2-acetamidoprop-2-enoate to explore and develop new technologies, products, and knowledge that can benefit various sectors, including healthcare, agriculture, and industry .
properties
IUPAC Name |
methyl (Z)-2-acetamido-3-(2,6-dichlorophenyl)prop-2-enoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11Cl2NO3/c1-7(16)15-11(12(17)18-2)6-8-9(13)4-3-5-10(8)14/h3-6H,1-2H3,(H,15,16)/b11-6- | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MIXUEMDODFQRLS-WDZFZDKYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC(=CC1=C(C=CC=C1Cl)Cl)C(=O)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)N/C(=C\C1=C(C=CC=C1Cl)Cl)/C(=O)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11Cl2NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.12 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
methyl (2Z)-3-(2,6-dichlorophenyl)-2-acetamidoprop-2-enoate |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.